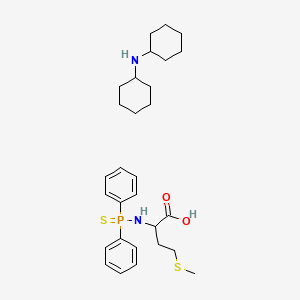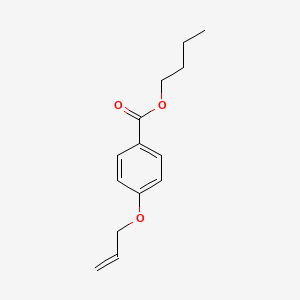
2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone: is a member of the class of indanones. It is characterized by the presence of a bromo group at position 2 and a (4-methylphenyl)sulfonylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of the corresponding indanone derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In organic synthesis, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity makes it valuable in constructing diverse chemical architectures .
Biology and Medicine: The compound has been investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for developing new anti-cancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel compounds with specific desired properties .
Mechanism of Action
The mechanism by which 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exerts its effects involves the interaction with cellular targets, leading to apoptosis. The compound is believed to interfere with DNA repair mechanisms and mitotic control, resulting in cell death. This mechanism is particularly relevant in the context of its anti-cancer activity .
Comparison with Similar Compounds
- 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone
- 2-Bromo-4’-methylpropiophenone
Comparison: Compared to similar compounds, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern and the presence of the (4-methylphenyl)sulfonylmethyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
72848-60-3 |
|---|---|
Molecular Formula |
C18H17BrO3S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-bromo-2-[(4-methylphenyl)sulfonylmethyl]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H17BrO3S/c1-13-6-8-15(9-7-13)23(21,22)12-18(19)11-10-14-4-2-3-5-16(14)17(18)20/h2-9H,10-12H2,1H3 |
InChI Key |
HLFWFYVMWBSMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2(CCC3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


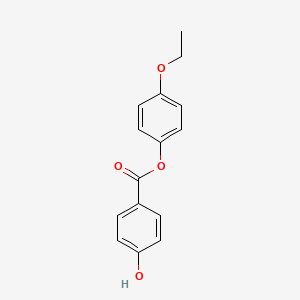
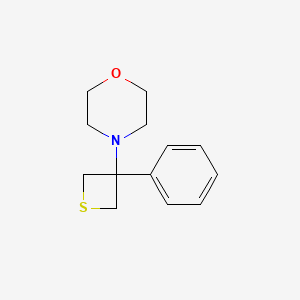
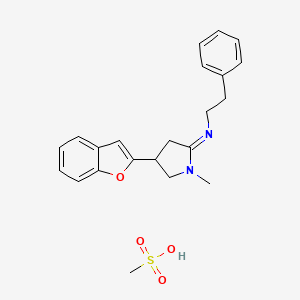
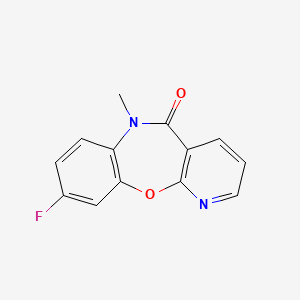
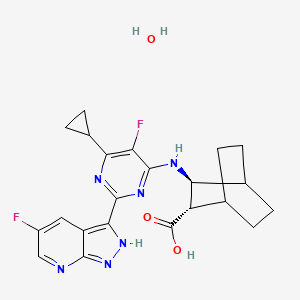
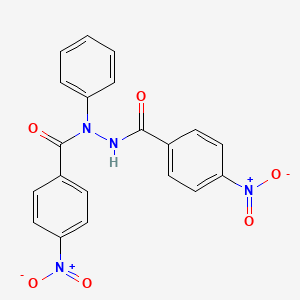
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
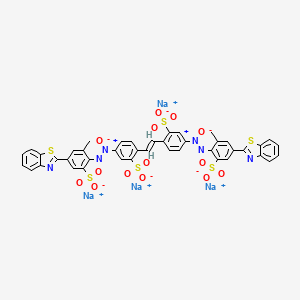
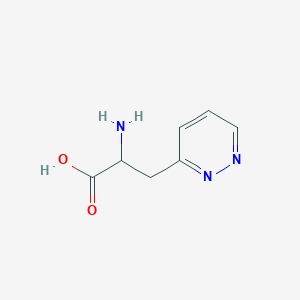
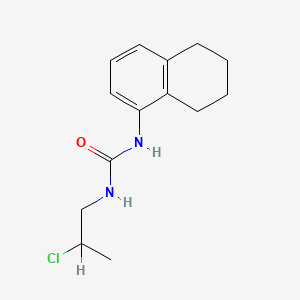
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
